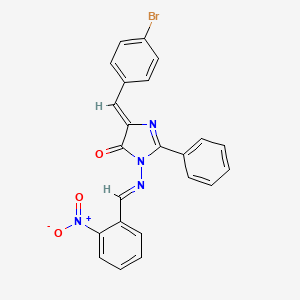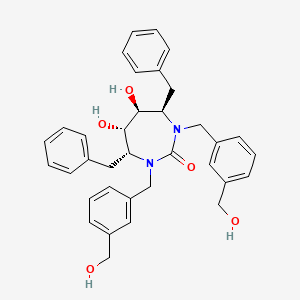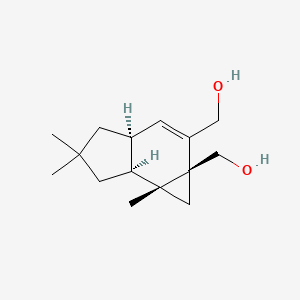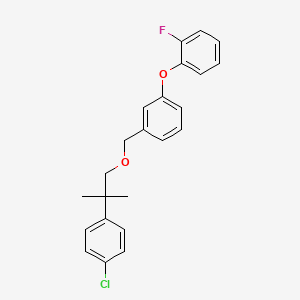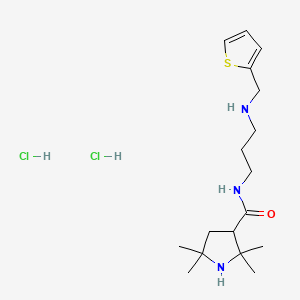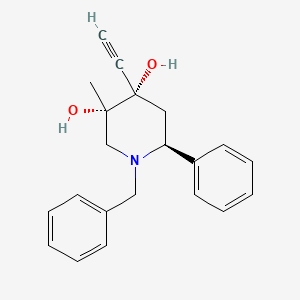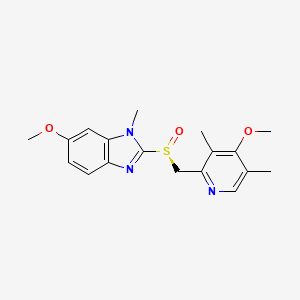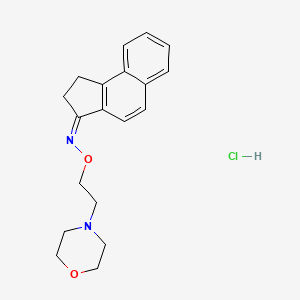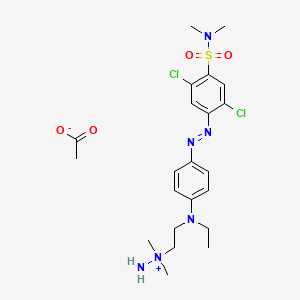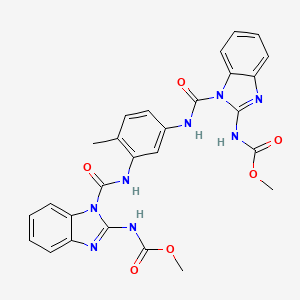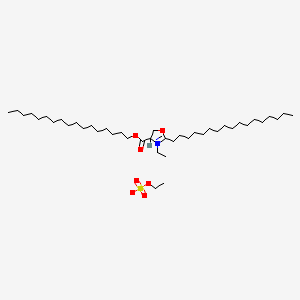
Oxazolium, 3-ethyl-2-heptadecyl-4-((heptadecyloxy)carbonyl)-4,5-dihydro-, ethyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazolium, 3-ethyl-2-heptadecyl-4-((heptadecyloxy)carbonyl)-4,5-dihydro-, ethyl sulfate is a complex organic compound with a unique structure that includes an oxazolium ring, long alkyl chains, and an ethyl sulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolium, 3-ethyl-2-heptadecyl-4-((heptadecyloxy)carbonyl)-4,5-dihydro-, ethyl sulfate typically involves multiple steps. The process begins with the formation of the oxazolium ring, followed by the introduction of the ethyl and heptadecyl groups. The final step involves the addition of the ethyl sulfate group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to maintain the necessary conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxazolium, 3-ethyl-2-heptadecyl-4-((heptadecyloxy)carbonyl)-4,5-dihydro-, ethyl sulfate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of products, depending on the nature of the substituents involved.
Scientific Research Applications
Oxazolium, 3-ethyl-2-heptadecyl-4-((heptadecyloxy)carbonyl)-4,5-dihydro-, ethyl sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It may be explored for its therapeutic potential in treating certain diseases or as a drug delivery agent.
Industry: It can be used in the formulation of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Oxazolium, 3-ethyl-2-heptadecyl-4-((heptadecyloxy)carbonyl)-4,5-dihydro-, ethyl sulfate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Oxazolium, 3-ethyl-2-heptadecyl-4,4-bis((heptadecyloxy)carbonyl)-4,5-dihydro-
- Oxazolium, 3-ethyl-2-heptadecyl-4-((heptadecyloxy)carbonyl)-4,5-dihydro-
Uniqueness
Oxazolium, 3-ethyl-2-heptadecyl-4-((heptadecyloxy)carbonyl)-4,5-dihydro-, ethyl sulfate is unique due to its specific combination of functional groups and long alkyl chains, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not be able to achieve.
Properties
CAS No. |
66019-25-8 |
|---|---|
Molecular Formula |
C42H83NO7S |
Molecular Weight |
746.2 g/mol |
IUPAC Name |
ethyl sulfate;heptadecyl 3-ethyl-2-heptadecyl-4,5-dihydro-1,3-oxazol-3-ium-4-carboxylate |
InChI |
InChI=1S/C40H78NO3.C2H6O4S/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(6-3)38(37-44-39)40(42)43-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2;1-2-6-7(3,4)5/h38H,4-37H2,1-3H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
YKCMUQDSOBDDGW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=[N+](C(CO1)C(=O)OCCCCCCCCCCCCCCCCC)CC.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


